3-Hydroxy-5-pentylcyclohex-2-enone
Overview
Description
3-Hydroxy-5-pentylcyclohex-2-enone: is an organic compound with the molecular formula C11H18O2 . It is a cyclohexenone derivative, characterized by a hydroxyl group at the third position and a pentyl group at the fifth position on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-pentylcyclohex-2-enone typically involves multi-step reactions. One common method includes the use of piperidine and acetic acid (AcOH) followed by treatment with sodium methoxide (NaOMe) in methanol (MeOH), and subsequent hydrolysis with aqueous potassium hydroxide (KOH) and hydrochloric acid (HCl) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-pentylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-5-pentylcyclohex-2-enone.
Reduction: Formation of 3-hydroxy-5-pentylcyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives
Scientific Research Applications
Chemistry: 3-Hydroxy-5-pentylcyclohex-2-enone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role in drug development. It has shown promising results in preclinical studies for its potential use in treating neurodegenerative diseases.
Medicine: In medical research, this compound has been investigated for its therapeutic potential. It has been studied in clinical trials for its efficacy in treating various conditions, including neurodegenerative diseases.
Industry: The compound is used in the synthesis of various industrial chemicals and materials. Its unique structure makes it a valuable building block for the production of specialized compounds .
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-pentylcyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
- 3-Hydroxy-5-methylcyclohex-2-enone
- 3-Hydroxy-5-ethylcyclohex-2-enone
- 3-Hydroxy-5-propylcyclohex-2-enone
Comparison: Compared to these similar compounds, 3-Hydroxy-5-pentylcyclohex-2-enone is unique due to its longer pentyl side chain, which may influence its chemical reactivity and biological activity. The presence of the pentyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its shorter-chain analogs .
Properties
IUPAC Name |
3-hydroxy-5-pentylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXMWWKQZREOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=CC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612163 | |
Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58016-29-8 | |
Record name | 3-Hydroxy-5-pentylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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